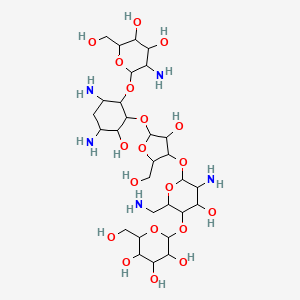
Antibiotic 2230C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic 2230C, also known as Lividomycin, is a potent antimicrobial agent used to combat various bacterial infections. It belongs to the aminoglycoside class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. This compound has shown significant efficacy against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic 2230C involves several key steps. The primary route includes the fermentation of specific bacterial strains that produce the antibiotic naturally. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the antibiotic .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale bioreactors are used to cultivate the bacterial strains, and the fermentation process is closely monitored to ensure consistency and quality. The downstream processing includes filtration, solvent extraction, and crystallization to obtain the pure antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product .
化学反応の分析
Types of Reactions: Antibiotic 2230C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of this compound .
科学的研究の応用
Antibiotic 2230C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and to develop new strategies to overcome antibiotic resistance.
Medicine: This compound is employed in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: this compound is used in the development of new antimicrobial agents and in the formulation of combination therapies to enhance the effectiveness of existing antibiotics .
作用機序
Antibiotic 2230C exerts its effects by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The molecular targets include the ribosomal RNA and specific proteins within the ribosome. The pathways involved in this mechanism are crucial for bacterial survival, making this compound highly effective against susceptible bacterial strains .
類似化合物との比較
- Streptomycin
- Gentamicin
- Neomycin
- Kanamycin
Comparison: Antibiotic 2230C shares similarities with other aminoglycosides in terms of its mechanism of action and spectrum of activity. it is unique in its specific binding affinity and the range of bacterial strains it targets. Compared to Streptomycin and Gentamicin, this compound may exhibit different pharmacokinetic properties and resistance profiles, making it a valuable alternative in certain clinical scenarios .
特性
CAS番号 |
36019-37-1 |
|---|---|
分子式 |
C29H55N5O19 |
分子量 |
777.8 g/mol |
IUPAC名 |
2-[5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2 |
InChIキー |
GESYZSHWHHOJFW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)
![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
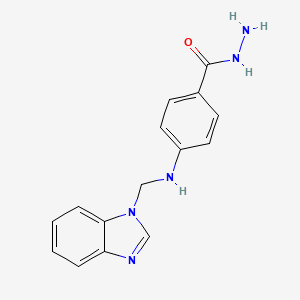
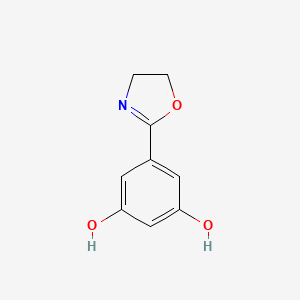
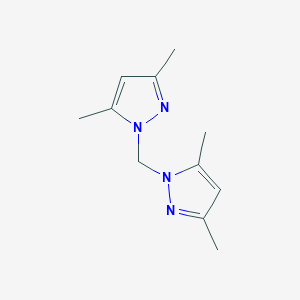


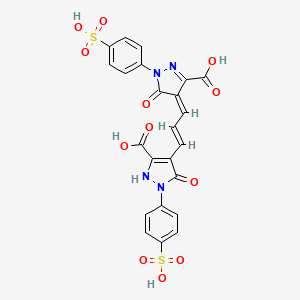
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
